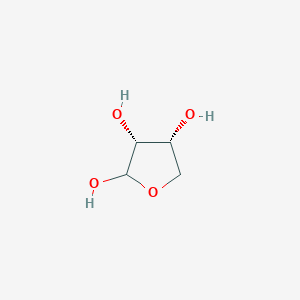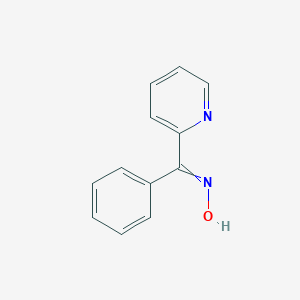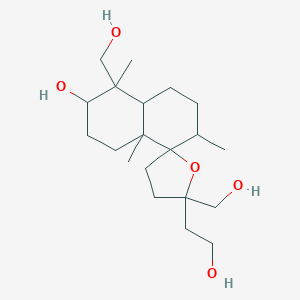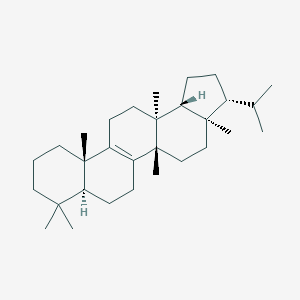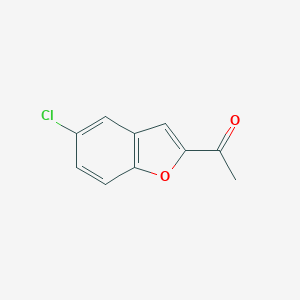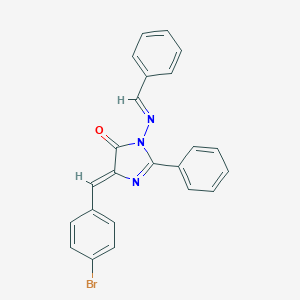
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as BBPI, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. BBPI is a derivative of imidazoline and has been studied extensively for its biological and pharmacological properties.
Mechanism Of Action
The mechanism of action of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical And Physiological Effects
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to have a number of biochemical and physiological effects in various studies. In one study, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one was found to have anti-inflammatory effects in a mouse model of acute inflammation. In another study, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one was found to have analgesic effects in a rat model of pain. 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one limitation of using 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one. One area of interest is its potential applications in the development of new anti-inflammatory and analgesic drugs. Another area of interest is its potential use as a herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one involves the condensation of 2-phenyl-1,2-diaminopropane and p-bromobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, resulting in the formation of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one as a yellow crystalline solid.
Scientific Research Applications
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In agriculture, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been explored as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been studied for its potential applications in the development of new materials with unique properties.
properties
CAS RN |
126245-13-4 |
|---|---|
Product Name |
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one |
Molecular Formula |
C23H16BrN3O |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(5Z)-3-[(E)-benzylideneamino]-5-[(4-bromophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16BrN3O/c24-20-13-11-17(12-14-20)15-21-23(28)27(25-16-18-7-3-1-4-8-18)22(26-21)19-9-5-2-6-10-19/h1-16H/b21-15-,25-16+ |
InChI Key |
ALBFBZZPBRIOBS-ODYMTFIRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 |
synonyms |
4H-Imidazol-4-one, 3,5-dihydro-5-((4-bromophenyl)methylene)-2-phenyl-3 -((phenylmethylene)amino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



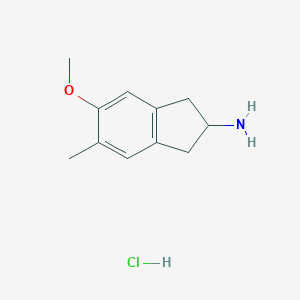
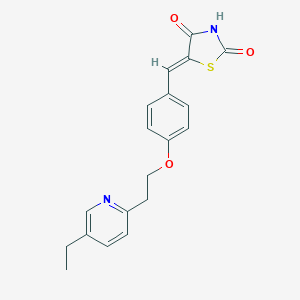
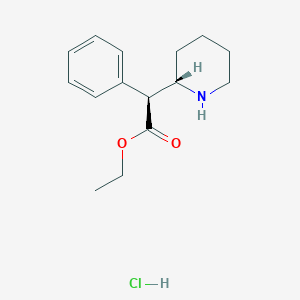
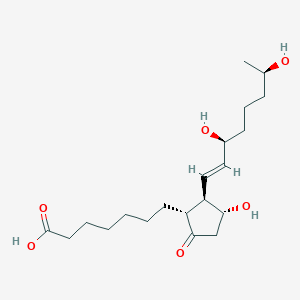

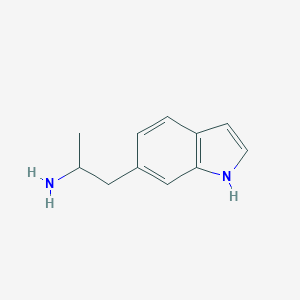
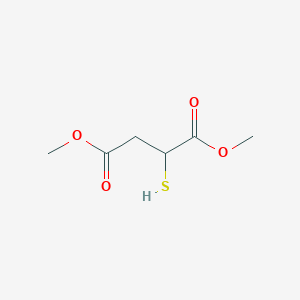
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
